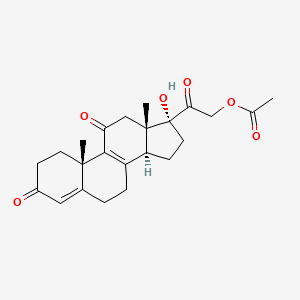
21-Acetyl-17,21-dihydroxy-pregna-4,8-diene-3,11,20-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
21-Acetyl-17,21-dihydroxy-pregna-4,8-diene-3,11,20-trione is a synthetic steroid compound It is characterized by its complex structure, which includes multiple hydroxyl groups and a unique arrangement of double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 21-Acetyl-17,21-dihydroxy-pregna-4,8-diene-3,11,20-trione typically involves multiple steps, starting from simpler steroid precursors. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Acetylation: Addition of an acetyl group to the hydroxyl group at the 21st position.
Formation of Double Bonds: Introduction of double bonds at the 4th and 8th positions through dehydrogenation reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or microbial fermentation processes to achieve the desired modifications on the steroid nucleus. These methods can be more efficient and environmentally friendly compared to traditional chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
21-Acetyl-17,21-dihydroxy-pregna-4,8-diene-3,11,20-trione can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds to single bonds.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can result in saturated steroids.
Wissenschaftliche Forschungsanwendungen
21-Acetyl-17,21-dihydroxy-pregna-4,8-diene-3,11,20-trione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: Utilized in the production of pharmaceuticals and as a reference material in quality control.
Wirkmechanismus
The mechanism of action of 21-Acetyl-17,21-dihydroxy-pregna-4,8-diene-3,11,20-trione involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various biological pathways. This modulation can result in anti-inflammatory and immunosuppressive effects, making it a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 17,21-Dihydroxypregn-4-ene-3,11,20-trione
- 11,17,21-Trihydroxypregna-4,6-diene-3,20-dione
- 9,21-Dihydroxy-20-methyl-pregna-4-en-3-one
Uniqueness
21-Acetyl-17,21-dihydroxy-pregna-4,8-diene-3,11,20-trione is unique due to its specific arrangement of functional groups and double bonds, which confer distinct chemical and biological properties. Its acetyl group at the 21st position and the presence of double bonds at the 4th and 8th positions differentiate it from other similar steroid compounds.
Eigenschaften
Molekularformel |
C23H28O6 |
|---|---|
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
[2-[(10S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H28O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,17,28H,4-9,11-12H2,1-3H3/t17-,21-,22-,23-/m0/s1 |
InChI-Schlüssel |
BHCIJKNFADQBEV-ZMVGRULKSA-N |
Isomerische SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)C3=C2CCC4=CC(=O)CC[C@@]43C)C)O |
Kanonische SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3=C2CCC4=CC(=O)CCC43C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


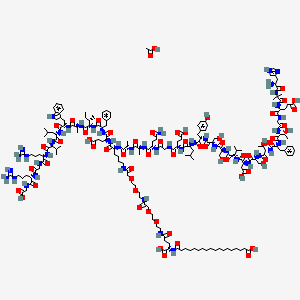
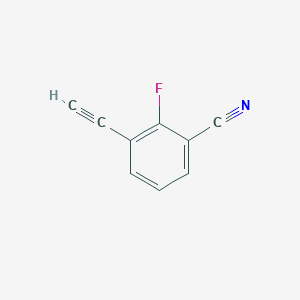
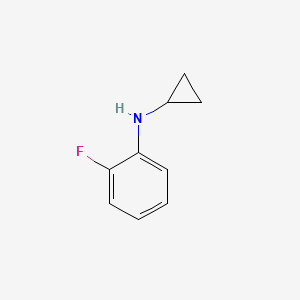

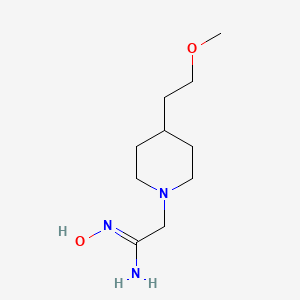
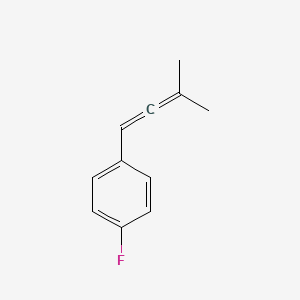
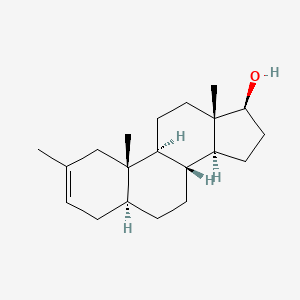
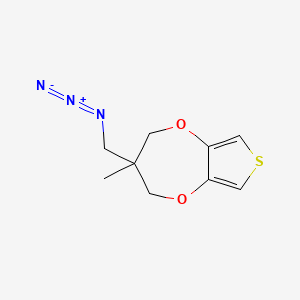

![1-[2-[4-[[[3-[[[[2-(Heptylthio)ethyl]amino]carbonyl]amino]phenyl]sulfonyl]amino]phenyl]hydrazide] 2,2,3,3-Tetrafluoro-butanedioic Acid](/img/structure/B13431115.png)
![N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic Acid](/img/structure/B13431126.png)
![6-Methoxy-N-methyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine](/img/structure/B13431136.png)
![rac-(3aR,6aR)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide,cis](/img/structure/B13431137.png)

